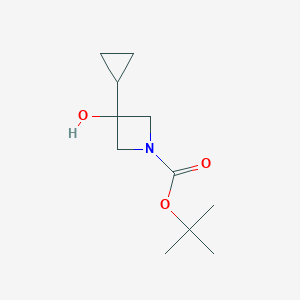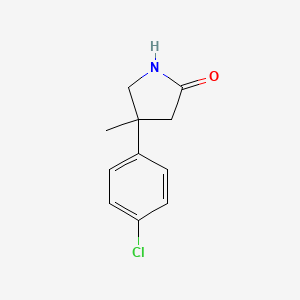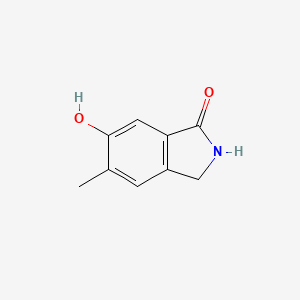
6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one
説明
6-Hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one is a chemical compound with the molecular formula C9H9NO2 . It is a member of the class of isoindoles . The compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one is 1S/C9H9NO2/c1-10-5-6-4-7 (11)2-3-8 (6)9 (10)12/h2-4,11H,5H2,1H3 . This indicates the presence of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
The compound has a molecular weight of 163.18 . It has a melting point range of 244-246 degrees Celsius . The compound is typically stored at a temperature of 4 degrees Celsius .科学的研究の応用
Antiviral Applications
Indole derivatives, such as 6-Hydroxy-5-methylisoindolin-1-one, have shown promise in antiviral research. Compounds with the indole nucleus have been synthesized and tested for inhibitory activity against viruses like influenza A and Coxsackie B4 virus. The structural flexibility of indole allows for the creation of numerous derivatives, which can be optimized for higher selectivity and potency against viral targets .
Anti-inflammatory and Anticancer Properties
The indole scaffold is a common feature in many synthetic drug molecules due to its high affinity binding to multiple receptors. This characteristic makes it valuable in the development of anti-inflammatory and anticancer agents. Researchers are actively exploring indole derivatives for their potential to inhibit the growth of cancer cells and reduce inflammation .
Antioxidant Capabilities
The presence of a hydroxyl group in compounds like 6-Hydroxy-5-methylisoindolin-1-one contributes to their antioxidant properties. These compounds can scavenge free radicals, which are harmful to biological systems. The antioxidant activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .
Antimicrobial and Antitubercular Effects
Indole derivatives exhibit a broad spectrum of biological activities, including antimicrobial and antitubercular effects. Their ability to interfere with the growth and survival of bacteria and Mycobacterium tuberculosis makes them candidates for the development of new antibiotics and treatments for tuberculosis .
Antidiabetic and Antimalarial Therapeutics
The versatility of indole derivatives extends to the treatment of diabetes and malaria. Their interaction with biological pathways relevant to these diseases allows for the possibility of creating novel therapeutics. The indole nucleus can be modified to enhance its pharmacological profile for these specific applications .
Anticholinesterase Activity
Indole-based compounds have been investigated for their anticholinesterase activity, which is significant in the context of neurodegenerative diseases like Alzheimer’s. By inhibiting the enzyme cholinesterase, these compounds can potentially improve cognitive functions and slow the progression of such diseases .
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .
特性
IUPAC Name |
6-hydroxy-5-methyl-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-5-2-6-4-10-9(12)7(6)3-8(5)11/h2-3,11H,4H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCDXGLHTAPRIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-{4-hydroxy-1-[(5-methyl-2-furyl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1455847.png)
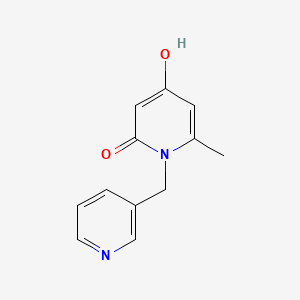
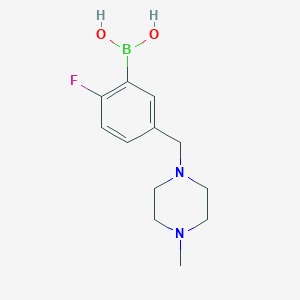
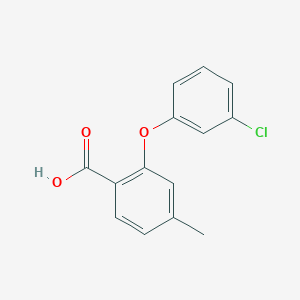
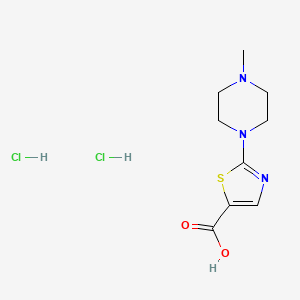
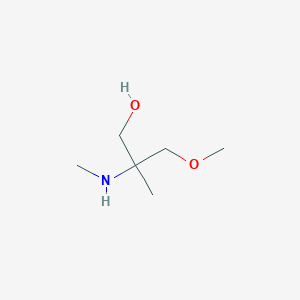
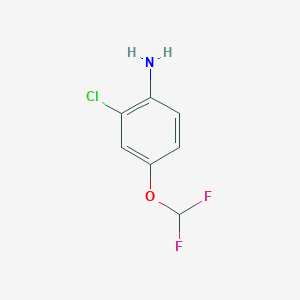
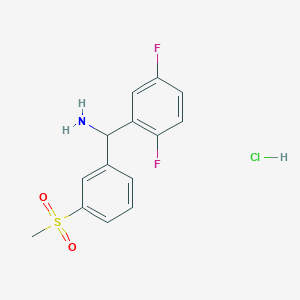
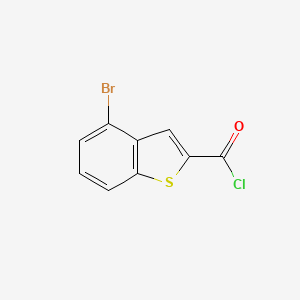
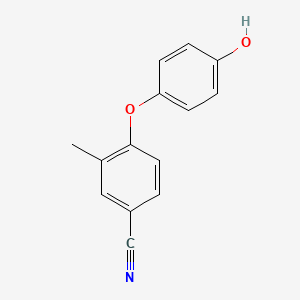
![5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1455863.png)

